7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
“7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . It is a tailor-made fluorescent core designed for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of this compound involves fine-tuning the band gap of the pyrido[2,3-b]pyrazine family . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , have been reported in the period from 2017 to 2021 .Scientific Research Applications
Electrochemical Reduction and Derivatives Synthesis
The electrochemical reduction of pyrido[2,3-b]pyrazines, including 7-bromopyrido[2,3-b]pyrazines, has been explored to yield 1,4-dihydro derivatives. These derivatives can undergo isomerization or debromhydration under specific conditions, demonstrating the compound's versatility in electrochemical processes and its potential for creating various chemical structures (Armand, Chekir, & Pinson, 1978).
Halogen Bond Donors
Research into N,N′-Dibromohydantoins, which include derivatives of pyrazine, indicates their use as halogen bond (XB) donors in crystalline structures. This showcases a novel approach toward introducing chirality and enhancing molecular interaction through halogen bonding, contributing to the development of new materials and potential pharmaceutical applications (Nicolas et al., 2016).
Synthesis of Pyrrolopyrazine Derivatives
The synthesis of 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one has been achieved through a novel route, starting with 2-pyrrolyltrichloroacetone and involving steps such as monoesterification, bromine displacement, and cyclization. This pathway exemplifies the compound's potential as a precursor in organic synthesis, leading to structures of interest for further chemical and pharmacological studies (Guo et al., 2011).
Antimicrobial Activities
Compounds related to pyrazino[2,3-b]pyrazin derivatives have been synthesized and evaluated for their antimicrobial properties. This research opens avenues for developing new antimicrobial agents based on the structural framework of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one and its derivatives, highlighting their potential in addressing resistant microbial strains (Akbas & Berber, 2005).
Safety and Hazards
The safety data sheet for “7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one” advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-2,9H,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKFTGLUZRZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728177 | |
Record name | 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957198-15-1 | |
Record name | 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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